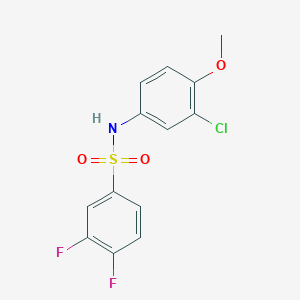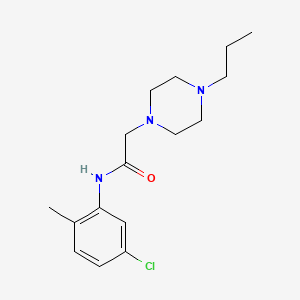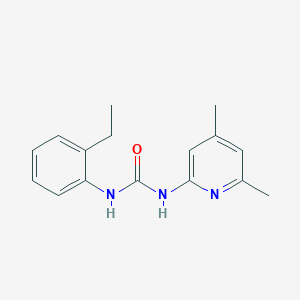
N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide, also known as CMF-019, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit promising activity against a range of diseases.
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide is not fully understood. However, it is believed that N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide exerts its therapeutic effects by inhibiting specific enzymes and pathways involved in disease progression. For example, in cancer research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression and cell growth. In inflammation research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been found to inhibit the activity of the NF-κB pathway, which is involved in regulating the immune response and inflammation.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been found to have a range of biochemical and physiological effects. In cancer research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been found to reduce the production of inflammatory cytokines and chemokines. In parasitic infection research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been shown to inhibit the growth of the malaria parasite by disrupting its metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide is its broad range of therapeutic applications. It has been found to exhibit activity against a range of diseases, which makes it a promising candidate for drug development. However, one of the limitations of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide and to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide. One area of interest is the development of more soluble analogs of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide that can be administered in vivo. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide and to identify its specific targets in disease pathways. Finally, there is potential for N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide to be used in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide involves the reaction of 3-chloro-4-methoxyaniline and 3,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide as a white solid with a melting point of 158-160°C. The purity of the compound can be confirmed using techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been found to exhibit promising activity against a range of diseases, including cancer, inflammation, and parasitic infections. In cancer research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Inflammation research has shown that N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide can reduce the production of inflammatory cytokines, such as TNF-α and IL-6. In parasitic infection research, N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide has been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2NO3S/c1-20-13-5-2-8(6-10(13)14)17-21(18,19)9-3-4-11(15)12(16)7-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFPDNASYGPFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(1H-imidazol-2-yl)phenyl]-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5313503.png)

![4-benzoyl-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5313505.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5313507.png)

![1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B5313528.png)
![7-(2-methylphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313540.png)
![3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]piperidine](/img/structure/B5313542.png)

![4-(6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5313562.png)
![2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline](/img/structure/B5313584.png)
![N-[3-(acetylamino)phenyl]-2-(2-methylphenyl)acetamide](/img/structure/B5313594.png)

![diethyl 5-{[(propylamino)carbonyl]amino}isophthalate](/img/structure/B5313604.png)